9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde
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Overview
Description
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is a heterocyclic compound that contains a fused pyrroloquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might start with the formation of a pyrrole derivative, followed by cyclization with a quinazoline precursor under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
- 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carbohydrazide
Uniqueness
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its fused ring system and functional groups make it a versatile compound for various applications.
Properties
CAS No. |
92883-80-2 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-11(8)13-10-4-2-1-3-9(10)12(14)16/h1-4,7-8H,5-6H2 |
InChI Key |
DEPOHBYNDHQAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1C=O |
Origin of Product |
United States |
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